molecular formula C7H7NO4S B3282820 Methyl 4-methyl-5-nitrothiophene-2-carboxylate CAS No. 75735-47-6

Methyl 4-methyl-5-nitrothiophene-2-carboxylate

Cat. No.: B3282820
CAS No.: 75735-47-6
M. Wt: 201.2 g/mol
InChI Key: ZMPNEFDRDQESSG-UHFFFAOYSA-N
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Description

General Overview of Thiophene (B33073) Derivatives in Organic Synthesis

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a foundational structure in organic chemistry. bohrium.comderpharmachemica.com Its derivatives are integral to numerous fields, most notably medicinal chemistry and material science. nih.govresearchgate.net The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in biologically active molecules without losing efficacy, a strategy frequently employed in drug design. derpharmachemica.com Thiophene-containing compounds exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. researchgate.netpharmaguideline.com

In material science, thiophene derivatives are prized for their electronic properties. researchgate.net They are key building blocks for organic semiconductors, polymers, and dyes used in applications such as thin-film transistors and solar cells. nih.govresearchgate.net The versatility of the thiophene ring, which can be functionalized at various positions, allows for the fine-tuning of its chemical and physical properties. researchgate.net The synthesis of these derivatives is achieved through numerous methods, from classical condensation reactions to modern metal-catalyzed cross-coupling and cyclization techniques. nih.gov

Significance of Nitrothiophenes as Versatile Synthetic Precursors

The introduction of a nitro (–NO₂) group onto the thiophene ring dramatically alters its chemical reactivity, making nitrothiophenes highly valuable precursors in synthesis. The nitro group is strongly electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution. This allows for the displacement of the nitro group or other leaving groups on the ring by a variety of nucleophiles, providing a powerful tool for introducing new functional groups.

Furthermore, the nitro group itself can be chemically transformed. Its reduction can yield an amino group, opening pathways to a host of other derivatives like amides and diazonium salts. This versatility makes nitrothiophenes important intermediates in the construction of complex molecules. They have been specifically utilized in the synthesis of compounds evaluated as radiosensitizers and bioreductively activated cytotoxins, where the nitro group plays a direct role in the molecule's mechanism of action. nih.gov

Positional Importance of Methyl 4-methyl-5-nitrothiophene-2-carboxylate within Thiophene Chemistry

Methyl Ester at C2: The carboxylate group at the 2-position serves as a versatile chemical handle. It can undergo hydrolysis to form the corresponding carboxylic acid or be converted into amides, hydrazides, and other derivatives, providing a route to a wide range of functionalized thiophenes.

Methyl Group at C4: This group influences the electronic and steric environment of the ring. As an electron-donating group, it can subtly modulate the reactivity of the adjacent positions.

Nitro Group at C5: Positioned adjacent to the sulfur atom, the powerful electron-withdrawing nitro group dominates the molecule's reactivity. It strongly activates the ring for nucleophilic attack, making it a potential leaving group in substitution reactions.

This precise substitution pattern renders this compound a specialized building block for constructing more complex heterocyclic systems.

Research Findings and Data

The following tables provide specific data regarding the synthesis and properties of a closely related isomer, Methyl 5-methyl-4-nitrothiophene-2-carboxylate, for which detailed research findings are available.

Physicochemical and Spectroscopic Data

The properties of Methyl 5-methyl-4-nitrothiophene-2-carboxylate have been characterized through various analytical methods.

PropertyDataReference
Molecular FormulaC₇H₇NO₄S chemicalbook.com
Molecular Weight201.20 g/mol nih.gov
1H NMR (400 MHz, CDCl₃, 300K)
δ [ppm]AssignmentReference
8.21s, 1H (Thiophene C3-H) chemicalbook.com
3.93s, 3H (Ester -OCH₃) chemicalbook.com
2.85s, 3H (Ring -CH₃) chemicalbook.com

Synthesis Data

A two-step synthetic route for Methyl 5-methyl-4-nitrothiophene-2-carboxylate has been reported, starting from 5-methyl-2-thiophenecarboxylic acid. chemicalbook.com

StepReactantReagents & ConditionsProductYieldReference
1 (Nitration)5-methyl-2-thiophenecarboxylic acidFuming nitric acid, Acetic anhydride (B1165640) (Ac₂O), 0°C, 1.5 h4-nitro-5-methyl-2-thiophenecarboxylic acid66% chemicalbook.com
2 (Esterification)4-nitro-5-methyl-2-thiophenecarboxylic acidMethanol (B129727) (MeOH), Sulfuric acid (H₂SO₄), Reflux overnightMethyl 5-methyl-4-nitrothiophene-2-carboxylate98% chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-5-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-4-3-5(7(9)12-2)13-6(4)8(10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPNEFDRDQESSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246979
Record name Methyl 4-methyl-5-nitro-2-thiophenecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75735-47-6
Record name Methyl 4-methyl-5-nitro-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75735-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methyl-5-nitro-2-thiophenecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Methyl 5 Nitrothiophene 2 Carboxylate and Analogues

Established Synthetic Routes to Substituted Thiophene (B33073) Carboxylates

The construction of the thiophene ring with various substituents, including carboxylate groups, can be achieved through several well-established synthetic strategies. These methods can be broadly categorized into direct approaches, where the thiophene ring is formed with the desired functionalities, and multi-step approaches that involve the modification of a pre-existing thiophene core.

Direct Synthesis Approaches to Nitrothiophene-2-carboxylates

Direct synthesis methods aim to construct the nitrothiophene-2-carboxylate scaffold in a limited number of steps. These often involve the cyclization of acyclic precursors that already contain the necessary carbon and sulfur backbones, as well as the nitro and carboxylate functionalities or their precursors.

One prominent direct approach is the Gewald aminothiophene synthesis , which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. mdpi.comgoogle.com This reaction yields polysubstituted 2-aminothiophenes, which can be further modified. mdpi.comgoogle.com While this method primarily produces 2-aminothiophenes, variations can be employed to introduce other functionalities. lab-chemicals.com

Another significant strategy is the Fiesselmann thiophene synthesis . This reaction allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. researchgate.netlookchem.comwikipedia.org The resulting substituted thiophenes can then undergo further functionalization, such as nitration.

The Hinsberg synthesis offers a route to 3,4-disubstituted thiophene-2,5-dicarbonyl compounds through the condensation of an α-dicarbonyl compound with diethyl thiodiglycolate under basic conditions. chemicalbook.comnih.govyoutube.com Subsequent hydrolysis and further chemical transformations can lead to a variety of substituted thiophene carboxylates.

The Paal-Knorr thiophene synthesis is a classical method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. By choosing appropriately substituted 1,4-dicarbonyl precursors, various substituted thiophenes can be prepared.

Established Direct Synthetic Routes to Thiophene Derivatives
Synthesis MethodKey ReactantsPrimary Product Type
Gewald SynthesisKetone/Aldehyde, α-Cyanoester, Sulfur, BasePolysubstituted 2-Aminothiophenes
Fiesselmann Synthesisα,β-Acetylenic Ester, Thioglycolic Acid Derivative, Base3-Hydroxy-2-thiophenecarboxylic Acid Derivatives
Hinsberg Synthesisα-Dicarbonyl Compound, Diethyl Thiodiglycolate, Base3,4-Disubstituted Thiophene-2,5-dicarbonyls
Paal-Knorr Synthesis1,4-Dicarbonyl Compound, Sulfurizing AgentSubstituted Thiophenes

Multi-Step Approaches for Targeted Functionalization

Multi-step syntheses often provide greater control over the regiochemistry of substitution on the thiophene ring. These approaches typically begin with a simpler, commercially available thiophene derivative, which is then sequentially functionalized. For instance, a common strategy involves the introduction of a carboxylate group, followed by the addition of other substituents like methyl and nitro groups.

A general multi-step approach could involve:

Carboxylation : Introduction of a carboxylic acid or ester group at a specific position on the thiophene ring.

Substitution : Subsequent introduction of other functional groups through electrophilic aromatic substitution or other reactions.

Modification : Conversion of existing functional groups to the desired ones.

These multi-step sequences allow for the precise placement of substituents, which is crucial for the synthesis of complex molecules like methyl 4-methyl-5-nitrothiophene-2-carboxylate.

Key Reaction Steps in the Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the careful introduction of the ester, nitro, and methyl groups in a regioselective manner.

Esterification Reactions for Carboxylate Moiety Introduction

The methyl carboxylate group in the target molecule is commonly introduced via esterification of the corresponding carboxylic acid. A widely used method for this transformation is the Fischer esterification . This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester.

For the synthesis of this compound, a known route involves the esterification of 4-methyl-5-nitrothiophene-2-carboxylic acid. In a typical procedure, the carboxylic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst. The mixture is then heated to reflux to facilitate the reaction.

Typical Conditions for Fischer Esterification
ReactantReagentCatalystConditions
4-methyl-5-nitrothiophene-2-carboxylic acidMethanol (excess)Concentrated H₂SO₄Reflux

Selective Nitration Strategies on the Thiophene Ring

The introduction of a nitro group onto the thiophene ring is a critical step and is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the ring. Thiophene itself is highly reactive towards electrophilic substitution, and nitration can be vigorous, sometimes leading to explosive reactions if not controlled properly. Therefore, milder nitrating agents are often preferred.

For the synthesis of the target compound, the nitration is typically performed on a precursor such as 5-methyl-2-thiophenecarboxylic acid. A common nitrating mixture is fuming nitric acid in acetic anhydride (B1165640). The reaction is usually carried out at low temperatures (e.g., 0 °C) to control the exothermicity and improve selectivity. The electron-donating methyl group at the 5-position and the electron-withdrawing carboxylic acid at the 2-position direct the incoming nitro group to the 4-position.

Nitration of 5-methyl-2-thiophenecarboxylic acid
SubstrateNitrating AgentSolvent/MediumTemperatureMajor Product
5-methyl-2-thiophenecarboxylic acidFuming Nitric AcidAcetic Anhydride0 °C4-methyl-5-nitrothiophene-2-carboxylic acid

Regioselective Methyl Group Introduction

The introduction of a methyl group onto the thiophene ring can be accomplished through various methods, with the Friedel-Crafts alkylation being a classical approach. This reaction involves the use of an alkyl halide (e.g., methyl iodide) and a Lewis acid catalyst (e.g., aluminum chloride). However, Friedel-Crafts reactions are often not suitable for substrates bearing strongly deactivating groups, such as a nitro group, as these groups reduce the nucleophilicity of the aromatic ring, hindering the electrophilic substitution.

Consequently, a more strategic approach for the synthesis of this compound involves starting with a thiophene precursor that already contains the methyl group at the desired position. For instance, the synthesis often commences with 5-methyl-2-thiophenecarboxylic acid, as described in the nitration section. This circumvents the challenge of introducing a methyl group onto a deactivated nitrothiophene ring.

Should a synthetic route require the methylation of a thiophene ring already containing a carboxylate group, the regioselectivity would be governed by the directing effects of this substituent. The carboxylate group is deactivating and meta-directing. However, in the context of the target molecule, the synthetic pathway that introduces the methyl group prior to nitration is generally more efficient and provides better regiocontrol.

Optimization of Reaction Conditions and Yields in Thiophene Synthesis

The efficient synthesis of thiophene derivatives hinges on the careful optimization of reaction conditions, including the choice of catalysts, solvents, temperature, and reaction time. These parameters significantly influence product yields, regioselectivity, and purity.

A plausible and efficient route to this compound begins with the construction of the methyl 4-methylthiophene-2-carboxylate backbone. One established method for creating similar thiophene cores is the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to yield a 2-aminothiophene. For the synthesis of the non-aminated backbone, other classical methods such as the Fiesselmann, Paal-Knorr, or Hinsberg syntheses are often employed. derpharmachemica.comuobaghdad.edu.iq

The Fiesselmann thiophene synthesis, for instance, involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.comwikipedia.org The Paal-Knorr synthesis utilizes the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgchem-station.comwikipedia.org The Hinsberg condensation employs the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate. derpharmachemica.comresearchgate.net The choice of method depends on the availability of starting materials and the desired substitution pattern.

Once the methyl 4-methylthiophene-2-carboxylate precursor is obtained, the critical step is the regioselective introduction of the nitro group at the C5 position. Electrophilic nitration of thiophene rings is a standard procedure, but the directing effects of the existing substituents must be carefully considered to achieve the desired isomer. The methyl group at C4 is an ortho-, para-directing activator, while the methoxycarbonyl group at C2 is a meta-directing deactivator. In this case, the C5 position is activated by the C4-methyl group, making it the most probable site for electrophilic attack.

The nitration is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. ma.eduaiinmr.comrsc.org Optimization of this step involves controlling the temperature and the concentration of the nitrating agent to maximize the yield of the desired 5-nitro isomer and minimize the formation of byproducts. Lower temperatures are generally favored to control the exothermic nature of the reaction and to enhance selectivity.

Below is a table summarizing the optimization of various parameters in generalized thiophene syntheses, which are applicable to the synthesis of the target compound's precursors.

ParameterVariationEffect on Yield and Selectivity
Catalyst Lewis acids, Brønsted acids, organocatalystsCan significantly increase reaction rates and influence regioselectivity. The choice depends on the specific reaction mechanism.
Solvent Polar aprotic (e.g., DMF, DMSO), nonpolar (e.g., toluene), protic (e.g., ethanol)Affects solubility of reactants and can influence the reaction pathway and rate.
Temperature -20°C to refluxHigher temperatures can increase reaction rates but may lead to decreased selectivity and byproduct formation.
Base Organic (e.g., triethylamine, piperidine), inorganic (e.g., K2CO3, NaOEt)Crucial for reactions involving deprotonation steps, such as the Gewald and Fiesselmann syntheses. The strength and steric hindrance of the base can affect the outcome.
Sulfur Source Elemental sulfur, Lawesson's reagent, P4S10, H2SThe choice of sulfurizing agent in syntheses like the Paal-Knorr can impact reaction conditions and yields. derpharmachemica.comuobaghdad.edu.iqorganic-chemistry.orgchem-station.comwikipedia.org

Advanced Synthetic Strategies for Complex Thiophene Scaffolds

Beyond classical methods, the development of advanced synthetic strategies has enabled the construction of highly functionalized and complex thiophene scaffolds with greater efficiency and control. These methods often involve transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and novel cyclization strategies.

For the synthesis of polysubstituted thiophenes, including analogues of this compound, modern cyclization reactions offer powerful alternatives to traditional methods. For instance, the synthesis of 3,4-disubstituted thiophenes can be achieved through intermolecular cycloaddition–cycloreversion procedures between disubstituted acetylenes and thiazoles. rsc.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are invaluable for introducing a wide range of substituents onto a pre-formed thiophene ring. For example, a halogenated thiophene precursor could be coupled with various organometallic reagents to build molecular complexity. Direct C-H arylation has also emerged as a powerful tool, allowing for the formation of C-C bonds without the need for pre-functionalization of the thiophene ring. For example, methyl 3-amino-4-methylthiophene-2-carboxylate can undergo direct arylation at the 5-position. researchgate.net

Furthermore, multicomponent reactions (MCRs) continue to be a highly efficient strategy for the one-pot synthesis of complex thiophenes. The Gewald reaction is a prime example of an MCR that provides rapid access to 2-aminothiophenes. researchgate.netumich.eduwikipedia.orgorganic-chemistry.org Variations of this reaction allow for the synthesis of diverse substitution patterns.

The following table outlines some advanced synthetic strategies applicable to the synthesis of complex thiophene derivatives.

StrategyDescriptionKey Advantages
Transition-Metal Catalysis Cross-coupling reactions (e.g., Suzuki, Stille) and C-H activation/functionalization.High efficiency, broad substrate scope, and excellent functional group tolerance.
Domino/Cascade Reactions A sequence of intramolecular reactions where the product of one step is the substrate for the next.Increases molecular complexity in a single operation, improving atom and step economy.
Cycloaddition Reactions [4+1], [3+2], and other cycloaddition strategies to construct the thiophene ring.Provides access to unique substitution patterns that may be difficult to achieve through other methods.
Multicomponent Reactions (MCRs) Three or more reactants combine in a single pot to form a product that contains portions of all reactants.High atom economy, operational simplicity, and rapid generation of molecular diversity.

These advanced methodologies provide a versatile toolbox for the synthesis of this compound and a vast array of other complex thiophene scaffolds, enabling the exploration of their potential in various scientific and technological fields.

Chemical Reactivity and Transformations of Methyl 4 Methyl 5 Nitrothiophene 2 Carboxylate

Reactivity at the Nitro Group

The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene (B33073) ring, particularly at the position to which it is attached.

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing effect polarizes the carbon-nitro bond and stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack. This facilitates the displacement of the nitro group by a variety of nucleophiles.

The presence of the electron-withdrawing methyl carboxylate group at the 2-position further enhances the electrophilicity of the thiophene ring, making the C5 position, where the nitro group is located, highly susceptible to nucleophilic attack. Common nucleophiles that can displace the nitro group include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield methyl 5-methoxy-4-methylthiophene-2-carboxylate.

The general mechanism for the SNAr reaction at the C5 position is a two-step addition-elimination process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the nitro group, leading to the formation of a resonance-stabilized anionic intermediate.

Elimination of the leaving group: The aromaticity of the thiophene ring is restored by the departure of the nitrite (B80452) ion (NO2-).

The table below summarizes the expected products from SNAr reactions with various nucleophiles.

Nucleophile (Nu-)Reagent ExampleExpected Product
MethoxideSodium methoxide (NaOCH3)Methyl 5-methoxy-4-methylthiophene-2-carboxylate
EthoxideSodium ethoxide (NaOCH2CH3)Methyl 5-ethoxy-4-methylthiophene-2-carboxylate
ThiophenolateSodium thiophenolate (NaSPh)Methyl 4-methyl-5-(phenylthio)thiophene-2-carboxylate
PiperididePiperidineMethyl 4-methyl-5-(piperidin-1-yl)thiophene-2-carboxylate

Reduction Reactions to Amino Thiophene Derivatives

The nitro group of Methyl 4-methyl-5-nitrothiophene-2-carboxylate can be readily reduced to an amino group, providing a valuable route to amino-substituted thiophene derivatives. These amino thiophenes are important intermediates in the synthesis of various biologically active compounds and functional materials.

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. This is generally a clean and efficient method.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C or Raney nickel) or ammonium (B1175870) formate (B1220265) can serve as the hydrogen source.

Metal Hydrides: While potent reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitro groups, they may also reduce the ester functionality. Milder hydrides or modified conditions might be necessary to achieve selective reduction of the nitro group.

The reduction of this compound yields Methyl 5-amino-4-methylthiophene-2-carboxylate.

The following table outlines common reducing systems and their expected outcomes.

Reducing SystemReagentsExpected Product
Catalytic HydrogenationH2, Pd/CMethyl 5-amino-4-methylthiophene-2-carboxylate
Metal in AcidSn, HClMethyl 5-amino-4-methylthiophene-2-carboxylate
Transfer HydrogenationHydrazine, Pd/CMethyl 5-amino-4-methylthiophene-2-carboxylate

Reactivity at the Carboxylate Ester Group

The methyl carboxylate group at the 2-position of the thiophene ring is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-methyl-5-nitrothiophene-2-carboxylic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution.

Base-promoted hydrolysis (saponification): This is an irreversible reaction that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

Transesterification: The methyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by either an acid or a base. For example, heating the methyl ester in an excess of ethanol (B145695) with a catalytic amount of sulfuric acid or sodium ethoxide will result in the formation of Ethyl 4-methyl-5-nitrothiophene-2-carboxylate.

ReactionConditionsProduct
Acidic HydrolysisH2O, H+, heat4-methyl-5-nitrothiophene-2-carboxylic acid
Basic Hydrolysis (Saponification)1. NaOH, H2O, heat; 2. H3O+4-methyl-5-nitrothiophene-2-carboxylic acid
Transesterification (to ethyl ester)Ethanol, H+ or EtO-, heatEthyl 4-methyl-5-nitrothiophene-2-carboxylate

Amidation and Other Carboxyl Group Functionalizations

The carboxylate ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is typically slower than hydrolysis and often requires heating. The direct reaction of an ester with an amine can be inefficient. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then activated (e.g., by conversion to an acyl chloride or using a coupling agent) before reaction with the amine to form the amide.

For example, conversion to N-phenyl-4-methyl-5-nitrothiophene-2-carboxamide could be achieved by first hydrolyzing the methyl ester to the carboxylic acid, followed by treatment with a chlorinating agent like thionyl chloride (SOCl2) to form the acyl chloride. Subsequent reaction with aniline (B41778) would yield the desired amide.

Reactivity at the Methyl Group

The methyl group at the C4 position of the thiophene ring is generally less reactive than the other functional groups in the molecule. However, under certain conditions, it can undergo reactions typical of benzylic-like positions, as the thiophene ring can stabilize radical and anionic intermediates.

Potential reactions at the methyl group include:

Free-Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN), N-bromosuccinimide (NBS) can be used to selectively brominate the methyl group, yielding Methyl 4-(bromomethyl)-5-nitrothiophene-2-carboxylate. This brominated derivative is a valuable intermediate for further functionalization.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can oxidize the methyl group to a carboxylic acid. However, these harsh conditions may also affect other parts of the molecule, particularly the thiophene ring itself, which is susceptible to oxidation. Careful selection of reaction conditions would be necessary to achieve selective oxidation of the methyl group.

ReactionReagentsExpected Product
Free-Radical BrominationN-Bromosuccinimide (NBS), AIBNMethyl 4-(bromomethyl)-5-nitrothiophene-2-carboxylate
Oxidation (under forcing conditions)KMnO4, heat5-Nitrothiophene-2,4-dicarboxylic acid (and potential ring degradation)

Electrophilic and Nucleophilic Behavior of the Thiophene Ring System

The electron-rich nature of the thiophene ring typically predisposes it to electrophilic aromatic substitution. However, in this compound, the presence of two strong electron-withdrawing groups, the nitro group at C5 and the carboxylate group at C2, significantly deactivates the ring towards electrophilic attack. Conversely, this electronic arrangement makes the thiophene ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing substituents.

Role as Dienophile in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. Thiophene and its derivatives are generally poor dienes in Diels-Alder reactions due to their aromatic character. The loss of aromaticity during the cycloaddition process presents a significant energy barrier.

For this compound to act as a diene, it would need to react with a dienophile. However, the inherent aromatic stability of the thiophene ring makes this transformation energetically unfavorable under normal conditions.

Conversely, the electron-deficient nature of the double bonds within the thiophene ring, particularly the C4=C5 bond influenced by the nitro group, could potentially allow it to act as a dienophile in reactions with electron-rich dienes. In a normal demand Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. The nitro and carboxylate groups on the target molecule fulfill this requirement.

While specific experimental data for this compound as a dienophile in Diels-Alder reactions is not available in the reviewed literature, the electronic properties of the molecule suggest it is more likely to participate as a dienophile than as a diene.

Other Aromatic Substitution Patterns

The deactivated nature of the thiophene ring in this compound makes electrophilic aromatic substitution challenging. The positions ortho and para to the activating methyl group (C3 and C5) are deactivated by the adjacent electron-withdrawing groups. Therefore, electrophilic substitution, if it were to occur, would likely require harsh reaction conditions and may lead to a mixture of products.

Of greater significance is the potential for nucleophilic aromatic substitution (SNAr). The nitro group at the C5 position, being a strong electron-withdrawing group, can activate the ring for nucleophilic attack. In a related system, 3-nitrothiophene-2,5-dicarboxylates, the nitro group is readily displaced by various sulfur nucleophiles, such as thiophenols and thioglycolates, in the presence of a base like potassium carbonate. mdpi.com This suggests that the nitro group in this compound could also be a viable leaving group in SNAr reactions.

Theoretical studies on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) have shown that the reaction proceeds via a stepwise addition-elimination mechanism. The presence of electron-withdrawing substituents on the thiophene ring was found to facilitate the reaction by stabilizing the intermediate Meisenheimer complex. nih.gov

Table 2: Nucleophilic Aromatic Substitution on a Related Thiophene System

Thiophene Substrate Nucleophile Product
3-Nitrothiophene-2,5-dicarboxylates Thiophenols 3-(Arylthio)thiophene-2,5-dicarboxylates
3-Nitrothiophene-2,5-dicarboxylates Methyl thioglycolate 3-(Methoxycarbonylmethylthio)thiophene-2,5-dicarboxylates

Data derived from a study on related thiophene systems. mdpi.com

These findings indicate that this compound likely undergoes nucleophilic aromatic substitution, with the nitro group being the most probable leaving group, when treated with suitable nucleophiles.

Derivatives and Analogues Derived from Methyl 4 Methyl 5 Nitrothiophene 2 Carboxylate

Structural Modifications and Diversification Strategies

The inherent reactivity of the functional groups present in Methyl 4-methyl-5-nitrothiophene-2-carboxylate, namely the ester, nitro, and methyl groups, provides multiple avenues for structural modification. These modifications are key to creating a library of related compounds with varied electronic and steric properties.

Variations of the Ester Moiety (e.g., Ethyl, tert-Butyl esters)

The methyl ester group of the parent compound can be readily converted to other esters, such as ethyl or tert-butyl esters, through transesterification. This process typically involves reacting the methyl ester with an excess of the corresponding alcohol (ethanol or tert-butanol) in the presence of an acid or base catalyst. While direct synthesis of the tert-butyl ester of the title compound is not widely documented, general methods for the synthesis of tert-butyl esters from methyl esters are well-established. One common approach involves the use of tert-butyl alcohol in the presence of a strong acid catalyst or utilizing specific reagents that facilitate the formation of the sterically hindered tert-butyl ester.

For instance, the synthesis of related ethyl esters of nitrothiophene derivatives has been reported. These reactions often proceed under standard esterification or transesterification conditions. The choice of the ester group can significantly influence the compound's solubility, reactivity, and biological activity.

Table 1: Examples of Ester Moiety Variations

Starting MaterialReagents and ConditionsProductReference
This compoundEthanol (B145695), Acid or Base CatalystEthyl 4-methyl-5-nitrothiophene-2-carboxylateGeneral Method
This compoundtert-Butanol, Acid Catalysttert-Butyl 4-methyl-5-nitrothiophene-2-carboxylateGeneral Method

Introduction of Halogen Substituents (e.g., Bromo, Chloro)

Halogenation of the thiophene (B33073) ring provides another route for diversification. The introduction of bromine or chlorine atoms can significantly alter the electronic nature of the ring and provide a handle for further cross-coupling reactions. While direct halogenation of this compound can be complex due to the presence of both activating (methyl) and deactivating (nitro, carboxylate) groups, halogenated precursors can be utilized.

For example, the synthesis of chloro-substituted thiophene-2-carboxylates has been achieved through various methods, including the chlorination of thiophene-2-carboxaldehyde followed by oxidation. Although a direct chlorination or bromination of this compound is not explicitly detailed in the provided search results, the synthesis of related halogenated thiophenes suggests that such transformations are feasible, likely requiring carefully controlled reaction conditions to achieve the desired regioselectivity.

Table 2: Examples of Halogenated Thiophene Derivatives

Starting MaterialReagents and ConditionsProductReference
3-MethylthiopheneNBS, Acetic Acid2,4-Dibromo-3-methylthiophene beilstein-journals.org
2-ThiophenecarboxaldehydeChlorine gas5-Chloro-2-thiophenecarboxaldehyde beilstein-journals.org

Diversification via Amino or Thiol Groups

The nitro group at the 5-position is a key functional group for diversification, as it can be readily reduced to an amino group. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride. The resulting methyl 5-amino-4-methylthiophene-2-carboxylate is a valuable intermediate for a variety of subsequent reactions.

The introduction of a thiol group can be accomplished from the corresponding amino derivative. A common strategy involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of an acid, followed by treatment with a sulfur-containing nucleophile. This two-step process provides access to 5-mercaptothiophene derivatives, which can undergo further reactions at the thiol functionality.

Table 3: Synthesis of Amino and Thiol Derivatives

Starting MaterialReagents and ConditionsProductReference
This compoundH2, Pd/C or SnCl2, HClMethyl 5-amino-4-methylthiophene-2-carboxylateGeneral Method
Methyl 5-amino-4-methylthiophene-2-carboxylate1. NaNO2, HCl; 2. KSH or other sulfur nucleophileMethyl 5-mercapto-4-methylthiophene-2-carboxylateGeneral Method

Synthesis of Fused Heterocyclic Systems

The functionalized thiophene ring of this compound and its derivatives serves as an excellent building block for the construction of more complex, fused heterocyclic systems. These annulated structures often exhibit interesting photophysical and electronic properties.

Formation of Thieno[3,2-b]thiophenes and Related Annulated Structures

Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant interest due to their applications in organic electronics. A powerful strategy for the synthesis of these systems involves the reaction of a suitably substituted thiophene with a reagent that can form the second thiophene ring.

One reported method involves the reaction of methyl 5-formyl-4-nitrothiophene-2-carboxylate, a derivative of the title compound, with methyl thioglycolate or 2-mercaptoacetone in the presence of a base like potassium carbonate. This reaction proceeds to directly form 2,5-disubstituted thieno[3,2-b]thiophenes. nih.govresearchgate.net This approach highlights the utility of the nitrothiophene scaffold in constructing these important fused systems.

Table 4: Synthesis of Thieno[3,2-b]thiophene (B52689) Derivatives

Starting MaterialReagents and ConditionsProductReference
Methyl 5-formyl-4-nitrothiophene-2-carboxylateMethyl thioglycolate, K2CO32,5-Disubstituted thieno[3,2-b]thiophene nih.govresearchgate.net
Methyl 5-formyl-4-nitrothiophene-2-carboxylate2-Mercaptoacetone, K2CO32,5-Disubstituted thieno[3,2-b]thiophene nih.govresearchgate.net

Synthesis of Thienothiadiazoles and Related Ring Systems

Thienothiadiazoles represent another class of fused heterocyclic systems that can be accessed from thiophene precursors. The synthesis of these ring systems often involves the construction of the thiadiazole ring onto the thiophene core. While a direct synthesis from this compound is not explicitly detailed, a common synthetic route to 1,3,4-thiadiazoles involves the cyclization of thiohydrazide derivatives.

A plausible synthetic pathway to a thieno[3,4-d] beilstein-journals.orgnih.govresearchgate.netthiadiazole system would involve the conversion of the nitro group of the parent compound to an amino group, followed by diazotization and subsequent reaction with a sulfur source to facilitate the ring closure. The specific isomer of the thienothiadiazole formed would depend on the positions of the reacting functional groups on the thiophene ring.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The strategic placement of functional groups in Methyl 4-methyl-5-nitrothiophene-2-carboxylate makes it an adept building block for the synthesis of complex organic molecules, particularly fused heterocyclic systems. The presence of the nitro group activates the thiophene (B33073) ring for nucleophilic aromatic substitution (SNAr), a key reaction in the elaboration of the core structure.

One notable application is in the synthesis of thieno[3,2-b]thiophenes, a class of compounds with significant interest in materials science due to their electronic properties. mdpi.combeilstein-archives.orgbeilstein-archives.orgresearchgate.net Research has demonstrated that a closely related derivative, methyl 5-formyl-4-nitrothiophene-2-carboxylate, can be readily converted to 2,5-disubstituted thieno[3,2-b]thiophenes. mdpi.comresearchgate.net This transformation typically involves the reaction with a thiol, such as methyl thioglycolate or 2-mercaptoacetone, in the presence of a base like potassium carbonate. mdpi.comresearchgate.net The reaction proceeds through an initial nucleophilic substitution of the nitro group by the thiolate, followed by an intramolecular condensation to form the second thiophene ring.

This strategy highlights the utility of the nitrothiophene moiety as a linchpin for constructing fused ring systems. The electron-withdrawing nature of both the nitro group and the carboxylate facilitates the initial nucleophilic attack, making the reaction efficient. mdpi.combeilstein-archives.org The general reaction scheme can be extrapolated to this compound, where the methyl group at the 4-position would be retained in the final thieno[3,2-b]thiophene (B52689) product, allowing for the synthesis of specifically substituted derivatives.

The following table summarizes a representative transformation of a nitrothiophene derivative to a thieno[3,2-b]thiophene system:

Starting MaterialReagentsProductReference
Methyl 5-formyl-4-nitrothiophene-2-carboxylateMethyl thioglycolate, K2CO32,5-disubstituted thieno[3,2-b]thiophene mdpi.comresearchgate.net
Methyl 5-formyl-4-nitrothiophene-2-carboxylate2-mercaptoacetone, K2CO32,5-disubstituted thieno[3,2-b]thiophene mdpi.comresearchgate.net

Precursor for Heterocyclic Compound Libraries

The reactivity of this compound lends itself to the generation of libraries of heterocyclic compounds, a cornerstone of modern drug discovery and materials science. The principle of combinatorial chemistry, where a common core structure is systematically modified to produce a large number of related analogues, can be effectively applied to this thiophene derivative.

While specific library syntheses starting directly from this compound are not extensively documented in readily available literature, the known reactivity of the compound provides a clear blueprint for such endeavors. The nucleophilic aromatic substitution of the nitro group is a key reaction that can be exploited in a combinatorial fashion. By employing a diverse range of sulfur-based nucleophiles (thiols), a library of 3-thio-substituted thiophenes can be generated.

Furthermore, the ester functionality at the 2-position offers another point of diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form a variety of amides. Alternatively, the ester can be reduced to an alcohol, which can then be further functionalized.

A hypothetical combinatorial approach for the synthesis of a thiophene-based library is outlined below:

StepReactionReagentsProducts
1Nucleophilic Aromatic SubstitutionDiverse thiols (R-SH)Library of 3-thio-substituted thiophenes
2Ester HydrolysisLiOH or NaOHLibrary of carboxylic acids
3Amide CouplingDiverse amines (R'-NH2), coupling agentsLibrary of thiophene-2-carboxamides

This parallel synthesis approach would allow for the rapid generation of a large number of structurally diverse heterocyclic compounds, which could then be screened for desired biological or material properties. nih.gov

Utilization in the Synthesis of Specialty Organic Chemicals

Beyond its role in the synthesis of complex fused systems and combinatorial libraries, this compound and its derivatives serve as intermediates in the production of various specialty organic chemicals. Nitroheterocyclic compounds, in general, are important precursors for a range of industrial products, including dyes and agrochemicals. google.comgoogle.com

The chemical handles on the this compound ring system allow for its incorporation into larger, functional molecules. For instance, the nitro group can be reduced to an amine, which can then be diazotized and coupled with various aromatic compounds to form azo dyes. The resulting dyes, incorporating the substituted thiophene moiety, could exhibit unique coloristic and fastness properties.

In the field of agrochemicals, thiophene derivatives are known to possess a wide range of biological activities. The structural motif of this compound could be elaborated into novel herbicides, fungicides, or insecticides. While direct examples are not prevalent in the literature, the general importance of nitrothiophenes as building blocks in this sector is well-established. google.com

The following table lists the potential classes of specialty chemicals that could be synthesized from this compound:

Class of Specialty ChemicalKey TransformationPotential Application
Azo DyesReduction of nitro group to amine, diazotization, and couplingColorants for textiles, plastics, etc.
AgrochemicalsFurther functionalization and derivatizationHerbicides, fungicides, insecticides
Functional MaterialsIncorporation into conjugated polymers or small moleculesOrganic electronics, sensors

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H (proton) and ¹³C NMR spectra allows for the mapping of the carbon and hydrogen framework.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of Methyl 4-methyl-5-nitrothiophene-2-carboxylate, distinct signals are expected for the single aromatic proton, the methyl group on the thiophene (B33073) ring, and the methyl group of the ester functionality. The electron-withdrawing nature of the nitro group at the C5 position and the carboxylate group at the C2 position significantly influences the chemical environment of the sole proton at the C3 position, shifting its resonance downfield.

Based on analysis of related thiophene derivatives, the predicted chemical shifts are as follows:

Thiophene Ring Proton (H3): This proton is expected to appear as a singlet in the aromatic region. Due to the deshielding effects of the adjacent ester and the electronic influence of the nitro and methyl groups, its chemical shift would likely be observed in the range of 7.5-8.5 ppm. For the isomeric compound, Methyl 5-methyl-4-nitrothiophene-2-carboxylate, a singlet for the ring proton is observed at 8.21 ppm, which serves as a reasonable reference point.

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will produce a sharp singlet. Their resonance is typically found in the range of 3.8-4.0 ppm.

Ring Methyl Protons (-CH₃): The methyl group attached to the C4 position of the thiophene ring will also appear as a singlet, generally at a higher field (upfield) compared to the ester methyl, likely in the 2.5-2.9 ppm range.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated. The chemical shifts are heavily influenced by the substituents on the thiophene ring.

The expected chemical shifts for the carbon atoms are:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and typically appears in the 160-165 ppm region.

Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon bearing the nitro group (C5) and the carbon bearing the carboxylate group (C2) are expected to be significantly downfield. The carbon attached to the methyl group (C4) and the remaining carbon (C3) will also have characteristic shifts, generally in the 120-155 ppm range.

Ester Methyl Carbon (-OCH₃): This carbon signal is expected around 52-55 ppm.

Ring Methyl Carbon (-CH₃): The methyl carbon attached to the ring is expected at a much higher field, typically in the range of 15-20 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H-NMR Data (Predicted)
AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Thiophene-H37.5 - 8.5Singlet (s)
Ester -OCH₃3.8 - 4.0Singlet (s)
Ring -CH₃2.5 - 2.9Singlet (s)
¹³C-NMR Data (Predicted)
AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)160 - 165
Thiophene Ring Carbons120 - 155
Ester -OCH₃52 - 55
Ring -CH₃15 - 20

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands corresponding to its primary functional groups.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two prominent stretching vibrations: a strong asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.

Carbonyl Group (C=O) Vibration: The ester carbonyl group will produce a very strong and sharp absorption band in the region of 1720-1740 cm⁻¹.

C-O Ester Stretch: A strong band corresponding to the C-O stretching of the ester group is expected in the 1200-1300 cm⁻¹ range.

Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring typically appear in the 1400-1550 cm⁻¹ region. C-S stretching modes are generally weaker and can be found in the fingerprint region between 600-800 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching for the thiophene proton would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of non-polar bonds often produce strong Raman signals. For this compound, the symmetric stretch of the nitro group and the stretching modes of the thiophene ring are expected to be prominent in the Raman spectrum. The C=O stretch, while strong in the IR, is also typically observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
Aromatic C-HStretching3050 - 3150Medium
Aliphatic C-H (Methyl)Stretching2850 - 3000Medium
C=O (Ester)Stretching1720 - 1740Strong, Sharp
NO₂ (Nitro)Asymmetric Stretching1500 - 1560Strong
C=C (Thiophene Ring)Stretching1400 - 1550Medium-Strong
NO₂ (Nitro)Symmetric Stretching1330 - 1370Strong
C-O (Ester)Stretching1200 - 1300Strong
C-S (Thiophene Ring)Stretching600 - 800Weak-Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound are the nitro-substituted thiophene ring and the carboxylate group, which form a conjugated system.

The spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-system of the nitrothiophene ring. These transitions are typically high-intensity (large molar absorptivity, ε) and are expected to result in an absorption maximum (λ_max) in the UV region, potentially extending towards the visible spectrum depending on the solvent. The presence of the nitro group, a powerful auxochrome and chromophore, is known to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted thiophene-2-carboxylate.

A lower intensity n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro and carboxylate groups, may also be observed. These transitions are often submerged within the stronger π → π* bands. Studies on similar nitro-aromatic compounds show strong absorptions in the 250-400 nm range.

Table 3: Predicted Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected λ_max Region (nm)Expected Intensity (ε)
π → πConjugated Nitrothiophene System250 - 400High
n → πNO₂ and C=O groups350 - 450Low

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions that govern crystal packing.

Although a crystal structure for this compound has not been reported in the searched literature, predictions about its solid-state architecture can be made based on related structures. The molecule is expected to be largely planar to maximize π-conjugation across the thiophene ring.

In the crystal lattice, several intermolecular interactions would be anticipated:

π-π Stacking: The planar thiophene rings could engage in π-π stacking interactions, which are common in aromatic and heteroaromatic systems.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the methyl or thiophene C-H groups and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules are highly probable. These interactions play a crucial role in stabilizing the crystal packing.

Analysis of such a structure would reveal the precise conformation of the ester group relative to the ring and how the molecules pack to form a stable, three-dimensional lattice.


Computational and Theoretical Investigations of Methyl 4 Methyl 5 Nitrothiophene 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Methyl 4-methyl-5-nitrothiophene-2-carboxylate, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

These calculations would also yield crucial electronic properties like total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges). From this data, researchers can predict the molecule's stability and infer its chemical reactivity. For instance, the calculated distribution of charges can indicate which atoms are more susceptible to nucleophilic or electrophilic attack. Such studies are foundational for understanding the intrinsic properties of a molecule. irjweb.comnih.govmaterialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. libretexts.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, indicating the ease of electron removal. The energy of the LUMO is related to the electron affinity, showing the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A smaller gap generally suggests higher reactivity and lower kinetic stability. irjweb.com

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is for illustrative purposes only, as specific data for the target compound is unavailable.)

ParameterValue (eV)
HOMO Energye.g., -6.5
LUMO Energye.g., -2.1
HOMO-LUMO Gap (ΔE)e.g., 4.4

Electrostatic Potential (ESP) and Electron Localization Function (ELF) Studies

Molecular Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.net For this compound, an ESP map would highlight the electronegative oxygen atoms of the nitro and carboxylate groups as regions of high negative potential.

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonding. ELF analysis helps in distinguishing core electrons, covalent bonds, and lone pairs of electrons. This would allow for a detailed understanding of the bonding patterns within the thiophene (B33073) ring and its substituents.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties of molecules. materialsciencejournal.org For this compound, these calculations could predict:

Vibrational Frequencies: Theoretical calculations can generate an infrared (IR) spectrum by predicting the vibrational frequencies and their corresponding intensities. This is useful for assigning experimental IR peaks to specific molecular vibrations, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and various vibrations of the thiophene ring.

Electronic Transitions (UV-Vis Spectra): TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions, primarily the HOMO to LUMO transition. materialsciencejournal.org This helps in understanding the photophysical properties of the molecule.

NMR Chemical Shifts: Theoretical calculations can also predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for confirming the molecular structure.

Table 2: Hypothetical Predicted Vibrational Frequencies (Note: This table is for illustrative purposes only, as specific data for the target compound is unavailable.)

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch (ester)e.g., 1725
NO₂ asymmetric stretche.g., 1540
NO₂ symmetric stretche.g., 1350
C-S stretch (thiophene)e.g., 850

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. For reactions involving this compound, such as nucleophilic aromatic substitution, theoretical studies could map out the entire reaction pathway. This involves identifying and characterizing the structures and energies of reactants, intermediates, transition states, and products.

Transition state analysis is crucial in this process. By locating the transition state structure (the highest energy point along the reaction coordinate) and calculating its energy, the activation energy barrier for the reaction can be determined. This provides quantitative insights into the reaction kinetics and helps to understand why a particular reaction pathway is favored over others. For example, in an aminolysis reaction, calculations could determine whether the mechanism is a concerted or a stepwise addition-elimination process. researchgate.net

Q & A

Q. What are the key synthetic routes for Methyl 4-methyl-5-nitrothiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nitration of methyl 4-methylthiophene-2-carboxylate. Reaction optimization involves controlling nitration regioselectivity using mixed acids (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (>75%) and purity. Key parameters include stoichiometry (1.2 equiv HNO₃), reaction time (2–4 hr), and quenching in ice-water to prevent over-nitration.

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) shows signals for the methyl group (δ 2.3 ppm, singlet), nitro group (δ 8.1–8.3 ppm, aromatic coupling), and ester carbonyl (δ 165–170 ppm in ¹³C NMR) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 229.04 (calculated: 229.03) .
  • Elemental Analysis : Validate purity (e.g., C: 47.15%, H: 3.52%, N: 6.11%) against theoretical values .

Q. What functional groups in this compound are reactive under nucleophilic or electrophilic conditions?

  • Methodological Answer :
  • Nitro Group : Susceptible to reduction (e.g., H₂/Pd-C → amine) or nucleophilic aromatic substitution (e.g., with amines under basic conditions) .
  • Ester Group : Hydrolyzes to carboxylic acid under acidic/basic conditions (e.g., 6M HCl reflux for 6 hr) .
  • Methyl Group : Stable under most conditions but can undergo radical halogenation (e.g., NBS/light) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in heterocyclic coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the nitro group, predicting preferential electrophilic attack at the 3-position of the thiophene ring. Frontier Molecular Orbital (FMO) analysis reveals a LUMO energy of −2.3 eV, indicating reactivity toward soft nucleophiles like thiols .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement .
  • Disorder : Nitro groups often exhibit rotational disorder; resolve using PART and ISOR commands in SHELX .
  • Hydrogen Bonding : Graph-set analysis (via Mercury) identifies C=O···H-C interactions (R₂²(8) motifs) stabilizing the crystal lattice .

Q. How do conflicting spectroscopic and crystallographic data for this compound derivatives inform mechanistic hypotheses?

  • Methodological Answer : Discrepancies between NMR (solution-phase) and X-ray (solid-state) data may arise from conformational flexibility. For example, a twisted thiophene ring in the solid state (dihedral angle 15° vs. planar in solution) suggests steric strain. Validate via variable-temperature NMR to track dynamic processes .

Q. What strategies mitigate byproduct formation during the synthesis of this compound analogs?

  • Methodological Answer :
  • Byproduct Identification : LC-MS detects di-nitrated isomers (e.g., 4-methyl-3,5-dinitro derivatives) .
  • Mitigation : Use bulky directing groups (e.g., tert-butyl) or low-temperature nitration (−10°C) to suppress over-substitution .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

TechniqueObservationReference
¹H NMR (DMSO-d₆)δ 2.3 (s, 3H, CH₃), 8.1 (s, 1H, H-3)
¹³C NMRδ 165.2 (C=O), 142.1 (C-NO₂)
IR (KBr)1730 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)

Q. Table 2: Computational Reactivity Descriptors

ParameterValueImplication
LUMO Energy−2.3 eVHigh electrophilicity at C-3
HOMO-LUMO Gap5.8 eVModerate kinetic stability
Mulliken Charge (NO₂)−0.45Facilitates nucleophilic attack

Critical Analysis of Evidence

  • Synthesis & Characterization : and provide validated protocols for nitration and spectral analysis.
  • Crystallography : SHELX () and graph-set analysis () are industry standards for structural resolution.
  • Avoided Sources : BenchChem () excluded per user guidelines; PubChem () used for spectral validation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-methyl-5-nitrothiophene-2-carboxylate
Reactant of Route 2
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Methyl 4-methyl-5-nitrothiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.